2-异丙氧基苯甲腈

描述

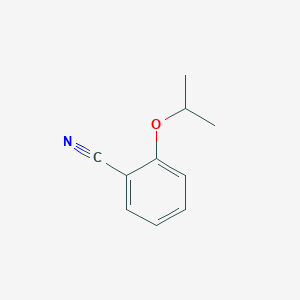

2-Isopropoxybenzonitrile is a chemical compound with the molecular formula C10H11NO . It is related to 2-Bromo-6-isopropoxybenzonitrile, which has a molecular weight of 240.1 .

Molecular Structure Analysis

The molecular structure of 2-Isopropoxybenzonitrile consists of 10 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The exact structure can be found in chemical databases such as ChemSpider .科学研究应用

合成与表征

配合物合成: 与 2-异丙氧基苯甲腈密切相关的 2-氨基苯甲腈用于合成生物活性化合物。一项研究证明了其在配制 Cr(III) 配合物中的用途,该化合物表现出中等的抗菌和抗真菌活性,以及显着的抗氧化活性 (Govindharaju 等,2019)。

热物理性质: 对硝基苯甲腈(包括 2-硝基苯甲腈等异构体)的热物理性质的研究提供了对其在不同温度下的行为的见解,这在材料科学应用中很重要 (Jiménez 等,2002)。

化学性质和反应

电子和结构研究: 对氟代苯甲腈(包括 2-氟代苯甲腈)的能量和结构研究揭示了有关其形成、电子性质和各种化学性质的理论估计的详细信息 (Ribeiro da Silva 等,2012)。

腈转化和解毒: 通过转基因烟草植物中表达的特定腈水解酶将溴草灵(一种苯甲腈)转化为危害较小的化合物,展示了一种除草剂抗性和环境解毒的新方法 (Stalker 等,1988)。

环境影响

- 存在于水体中: 对日本河流的一项研究检测到包括 2-苯氧乙醇在内的各种化合物,表明与苯甲腈和相关化合物相关的环境影响和潜在风险 (Kimura 等,2014)。

高级应用

- 分子成像中的 X 射线衍射: 在 2,5-二碘苯甲腈等分子集合上使用 X 射线衍射展示了衍射成像的新方法,这对于了解气相中的分子结构非常重要 (Kupper 等,2013)。

安全和危害

5-Bromo-2-isopropoxybenzonitrile, a related compound, is classified as harmful if swallowed or in contact with skin, and toxic if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Relevant Papers The relevant papers retrieved do not provide specific information on 2-Isopropoxybenzonitrile. They mostly discuss related compounds and their properties .

属性

IUPAC Name |

2-propan-2-yloxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFGJJZPHGNGCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-Methylpropan-2-yl)oxy]hexan-1-amine;hydrochloride](/img/structure/B2662418.png)

![[Cis-2-ethynylcyclopropyl]methanol](/img/structure/B2662425.png)

![7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2662426.png)

![Methyl 3-cyclopropyl-1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazoline-7-carboxylate](/img/structure/B2662429.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)acetamide](/img/structure/B2662433.png)

![2-Chloro-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B2662435.png)

![2-Benzyl-5-(3-chloropyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2662436.png)

![2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2662437.png)